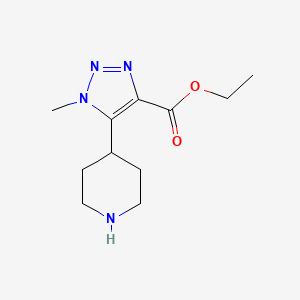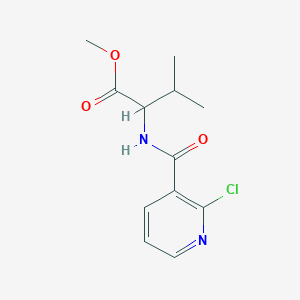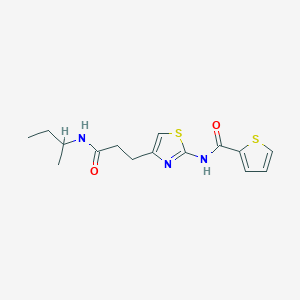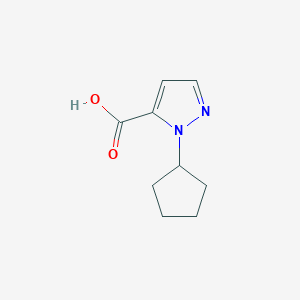
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridine carboxamides and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide involves the inhibition of the target enzymes by binding to their active sites. This leads to the disruption of the normal cellular processes that are regulated by these enzymes, ultimately resulting in the suppression of cell proliferation and the induction of apoptosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide have been extensively studied in vitro and in vivo. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes, indicating its potential as a therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is its high potency and selectivity towards the target enzymes. This makes it an ideal candidate for the development of novel therapeutics for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide. Some of these include:
1. Development of novel formulations to improve the solubility and bioavailability of the compound.
2. Exploration of the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
3. Investigation of the mechanism of action of this compound in greater detail to gain a better understanding of its pharmacological properties.
4. Development of novel derivatives of this compound with improved potency and selectivity towards the target enzymes.
5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies to assess its potential as a therapeutic agent.
In conclusion, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against a variety of enzymes makes it an ideal candidate for the development of novel therapeutics for the treatment of various diseases. However, further research is needed to fully explore the potential of this compound and to address its limitations.
Synthesemethoden
The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide involves the reaction of 2-chloro-4-picoline with 4,5-dimethyl-2-mercapto-1,3-thiazole-amine in the presence of a suitable catalyst. The resulting product is then treated with ethyl chloroformate to obtain the final compound. This method has been reported to yield the compound in good to excellent yields and with high purity.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes such as cyclin-dependent kinase 2 (CDK2), protein kinase B (Akt), and glycogen synthase kinase 3β (GSK-3β). These enzymes play a crucial role in various cellular processes and their dysregulation has been linked to the development of several diseases including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-7(2)17-11(14-6)15-10(16)8-3-4-13-9(12)5-8/h3-5H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBKTXCIEFNNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)


![1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2660803.png)
![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)